5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide
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Overview
Description
5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide: is a chemical compound with the molecular formula C12H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways is of significant interest.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
- 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FQAQYJLARRXDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NN)C |
Origin of Product |
United States |
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